molecular formula C₂₅H₄₀N₂O₁₁ B1150720 Perindopril Acyl-α-D-glucuronide

Perindopril Acyl-α-D-glucuronide

Cat. No.: B1150720
M. Wt: 544.59
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Glucuronidation as a Biotransformation Pathway in Xenobiotics

Glucuronidation is a major Phase II metabolic pathway responsible for the detoxification and elimination of a wide array of foreign compounds (xenobiotics), including drugs, as well as endogenous substances. nih.govjove.comwisdomlib.org This process involves the enzymatic addition of a glucuronic acid moiety to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). jove.comnih.gov The resulting glucuronide conjugates are typically more water-soluble and are readily excreted from the body, primarily in urine and bile. nih.gov

The significance of glucuronidation lies in its ability to transform lipophilic compounds into hydrophilic ones, thereby facilitating their removal and reducing potential toxicity. jove.com While generally considered a detoxification process, some glucuronide conjugates can be biologically active. nih.gov For instance, acyl glucuronides, a class to which Perindopril (B612348) Acyl-α-D-glucuronide belongs, are known to be reactive metabolites. nih.gov

Contextual Role of Perindopril Acyl-α-D-glucuronide as a Metabolite in Drug Disposition Studies

Perindopril undergoes extensive metabolism after oral administration. drugbank.comontosight.ai One of the key metabolic pathways is the formation of glucuronide conjugates. Specifically, both perindopril and its active metabolite, perindoprilat (B1679611), can undergo glucuronidation. drugbank.comnih.gov this compound is a direct metabolite of the parent drug, perindopril. medchemexpress.com

Understanding the formation and fate of this compound is crucial for a comprehensive understanding of perindopril's pharmacokinetics. The extent of its formation can influence the bioavailability of the parent drug and its active metabolite, perindoprilat.

Metabolite Parent Compound Metabolic Pathway Significance
PerindoprilatPerindoprilHydrolysisActive metabolite responsible for ACE inhibition drugbank.comontosight.ai
This compoundPerindoprilGlucuronidationA major metabolite formed during first-pass metabolism nih.govmedchemexpress.com
Perindoprilat glucuronidePerindoprilatGlucuronidationA metabolite of the active form, perindoprilat drugbank.comnih.gov

The study of this compound and other metabolites provides valuable insights into the intricate processes of drug metabolism and disposition. This knowledge is fundamental for optimizing drug therapy and ensuring the safe and effective use of medications like perindopril.

Properties

Molecular Formula

C₂₅H₄₀N₂O₁₁

Molecular Weight

544.59

Origin of Product

United States

Chemical Structure, Stereochemistry, and Isomeric Considerations of Perindopril Acyl α D Glucuronide

Elucidation of the Acyl-Glucuronide Linkage and Anomeric Configuration (α-D specificity)

The linkage between perindopril (B612348) and glucuronic acid is an acyl-glucuronide bond. This type of linkage is formed through the esterification of the carboxylic acid group on the perindopril molecule with the C1 hydroxyl group of glucuronic acid. The designation "Acyl-α-D-glucuronide" specifically indicates that the glucuronic acid is in the α-anomeric configuration. In this configuration, the C1-ester bond is oriented axially relative to the pyranose ring of the glucuronic acid. This stereospecificity is a result of the enzymatic action of UDP-glucuronosyltransferases (UGTs) during metabolism. While the α-anomer is specified, it is important to note that the β-anomer can also exist.

Chirality and Stereochemical Aspects of the Aglycone Moiety within the Conjugate

The aglycone portion of the conjugate, perindopril, is a molecule with multiple chiral centers. The parent perindopril molecule contains five chiral carbons, which gives rise to the possibility of 32 stereoisomers. nih.gov The specific stereochemistry of the active form of perindopril is crucial for its pharmacological activity. This inherent chirality is maintained in the glucuronide metabolite. The systematic IUPAC name of the conjugate specifies the stereochemistry at these centers, such as (2S), (3aS), and (7aS) for the octahydroindole ring system and (2S) for the amino acid side chains.

Below is a table detailing the specified chiral centers in the perindopril aglycone moiety based on its IUPAC name.

Chiral Center LocationStereochemical Descriptor
Octahydroindole ring(3aS, 7aS)
Propanoyl group(2S)
Ethoxy-oxopentan-yl group(2S)

Analysis of Potential for Positional and Anomeric Isomeric Forms (e.g., β-D, acyl migration products)

Acyl glucuronides are known to be potentially reactive metabolites that can undergo intramolecular rearrangements. currentseparations.com This reactivity can lead to the formation of various isomeric forms.

Anomeric Isomerism: As mentioned, while the metabolite is named as the α-D-glucuronide, the existence of the β-D-glucuronide anomer is possible. In the β-D configuration, the C1-ester linkage is in an equatorial orientation. The interconversion between α and β anomers can occur in aqueous solutions.

Acyl Migration: A significant consideration for acyl glucuronides is the phenomenon of acyl migration. currentseparations.comscispace.com This intramolecular rearrangement involves the transfer of the perindopril acyl group from the C1 hydroxyl of the glucuronic acid to other hydroxyl groups on the sugar ring, typically at positions C2, C3, or C4. currentseparations.com This process is thought to proceed through a tetrahedral intermediate. researchgate.net The formation of these positional isomers results in conjugates with different chemical and potentially biological properties. The rate and extent of acyl migration can be influenced by factors such as pH and the steric and electronic properties of the acyl group. scispace.com

The potential isomeric forms of Perindopril Acyl-α-D-glucuronide are summarized in the table below.

Isomer TypeDescription
Anomeric Isomer (β-D)The perindopril moiety is attached to the C1 position of glucuronic acid in an equatorial orientation.
Positional Isomers (Acyl Migration Products)The perindopril acyl group has migrated from the C1 position to the C2, C3, or C4 hydroxyl groups of the glucuronic acid ring.

Biosynthesis and Enzymatic Formation Pathways of Perindopril Acyl α D Glucuronide

Uridine Diphosphate Glucuronosyltransferase (UGT) Isoform Involvement

Glucuronidation is a major pathway in the metabolism of many drugs, catalyzed by the UGT superfamily of enzymes. nih.gov These enzymes are primarily located in the endoplasmic reticulum of various tissues, with the liver being a major site. nih.gov The reaction involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate. nih.gov While it is established that perindopril (B612348) undergoes glucuronidation, the specific UGT isoforms responsible for the formation of Perindopril Acyl-α-D-glucuronide have not been identified in the reviewed scientific literature.

Identification and Characterization of Specific UGT Isoforms in In Vitro Systems

Detailed studies characterizing the specific UGT isoforms (e.g., UGT1A or UGT2B families) that metabolize perindopril to its acyl-α-D-glucuronide conjugate in in-vitro systems, such as human liver microsomes or recombinant UGT enzymes, are not available in the public scientific domain. While methods for identifying UGT isoform-selective probe substrates are established, their application to perindopril has not been reported. nih.gov

Enzyme Kinetics and Substrate Specificity Studies in Recombinant or Subcellular Fractions

Consequently, due to the lack of identification of the specific UGT isoforms, there is no available data on the enzyme kinetics (e.g., K_m and V_max values) or substrate specificity for the formation of this compound. Kinetic characterization of drug metabolism in liver microsomes is a standard practice, but such data for perindopril glucuronidation is absent from the reviewed literature. nih.govmdpi.com

Role of UGT Cofactors (e.g., UDP-glucuronic acid) in Glucuronidation Efficiency

The formation of any glucuronide conjugate is dependent on the availability of the sugar donor, UDP-glucuronic acid (UDPGA). The efficiency of the glucuronidation reaction is influenced by the intracellular concentration of this cofactor. However, specific studies investigating the influence of UDPGA concentrations on the rate and extent of this compound formation have not been reported in the available scientific literature.

Cellular and Subcellular Localization of Involved Glucuronidation Enzymes in Research Models

In general, UGT enzymes are known to be localized within the endoplasmic reticulum of cells, particularly in tissues such as the liver. nih.gov This localization is crucial for their function in metabolizing a wide range of xenobiotics and endogenous compounds. However, specific research focusing on the precise cellular and subcellular localization of the UGT enzymes responsible for perindopril glucuronidation in various research models is not documented. Studies on subcellular fractionation to analyze enzyme activity are common but have not been specifically applied to perindopril glucuronidation in the available literature. nih.govnih.gov

Advanced Analytical Methodologies for Characterization and Quantification of Perindopril Acyl α D Glucuronide

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Elucidation

High-resolution liquid chromatography-mass spectrometry (LC-MS) stands as a primary tool for the structural elucidation of drug metabolites like Perindopril (B612348) Acyl-α-D-glucuronide. The coupling of efficient chromatographic separation with the high mass accuracy and resolution of modern mass spectrometers allows for the confident identification of the metabolite in complex biological matrices. nih.govscispace.com Reversed-phase high-performance liquid chromatography (RP-HPLC), often using C18 columns, is typically employed to separate the more polar glucuronide metabolite from the parent drug, Perindopril, and its active metabolite, Perindoprilat (B1679611). nih.govnih.govnih.gov

Tandem mass spectrometry (MS/MS) is indispensable for confirming the identity of Perindopril Acyl-α-D-glucuronide. Through collision-induced dissociation (CID), a precursor ion corresponding to the protonated molecule [M+H]⁺ of the glucuronide is selected and fragmented to produce a characteristic spectrum of product ions.

A hallmark of acyl glucuronide fragmentation in positive ion mode is the neutral loss of the glucuronic acid moiety (C₆H₈O₆), corresponding to a mass of 176.0321 Da. nih.govuab.edu This cleavage yields a prominent product ion corresponding to the protonated aglycone, which in this case is Perindopril [M+H]⁺ at m/z 369.1. nih.gov Further fragmentation of the Perindopril ion produces other characteristic product ions, such as the fragment at m/z 172.0, which aids in confirming the identity of the aglycone portion of the molecule. nih.govresearchgate.net The fragmentation pathway provides definitive evidence of a glucuronide conjugate and confirms the identity of the parent drug.

Table 1: Expected MS/MS Fragmentation Data for this compound

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss (Da) Annotation
545.26 369.10 176.16 Loss of glucuronic acid moiety, yielding protonated Perindopril (aglycone)
545.26 172.00 - Secondary fragment from the Perindopril structure

Accurate mass measurement, achievable with high-resolution mass spectrometers like Orbitrap or time-of-flight (TOF) analyzers, is critical. It allows for the determination of the elemental composition of the precursor and fragment ions with a high degree of confidence, distinguishing the metabolite from other endogenous or exogenous compounds with the same nominal mass. The molecular formula for this compound is C₂₅H₄₀N₂O₁₁. scbt.comnih.gov

Isotope labeling strategies, such as the use of stable isotope-labeled (e.g., ¹³C or ²H) internal standards, are the gold standard for quantitative analysis. researchgate.net An isotope-dilution mass spectrometry (ID-MS) method would involve synthesizing ¹³C₆-Perindopril Acyl-α-D-glucuronide. This standard, when spiked into a sample, co-elutes with the unlabeled analyte but is distinguished by its mass. This approach corrects for variations in sample extraction and ionization efficiency, providing the most accurate and precise quantification. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

While MS provides strong evidence for the structure, Nuclear Magnetic Resonance (NMR) spectroscopy offers unambiguous structural confirmation. It is the only technique that can definitively determine the precise location of the glucuronide linkage and the stereochemistry of the molecule.

¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule. In this compound, the spectra would show distinct signals for the Perindopril moiety and the glucuronic acid moiety. A key indicator of the acyl linkage is the downfield shift of the anomeric proton (H-1) of the glucuronide ring in the ¹H NMR spectrum, typically appearing around 5.5-6.0 ppm, due to the deshielding effect of the adjacent ester carbonyl group. Similarly, the corresponding anomeric carbon (C-1) would show a characteristic chemical shift in the ¹³C NMR spectrum.

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks within the Perindopril and glucuronide spin systems, helping to assign protons on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most crucial experiment for this application. It detects long-range (2-3 bond) correlations between protons and carbons. A key HMBC correlation would be observed between the anomeric proton (H-1) of the glucuronide and the carboxyl carbon of Perindopril, providing unequivocal proof of the C-1 ester linkage.

Chromatographic Method Development and Validation for Purity and Stability Studies

The development and validation of a robust chromatographic method are critical for assessing the purity of this compound standards and for conducting stability studies, as acyl glucuronides are known to be potentially reactive and can undergo hydrolysis or acyl migration. scispace.com

A typical stability-indicating HPLC method would utilize a reversed-phase C18 column with a gradient elution. nih.govresearchgate.net The mobile phase often consists of an acidic phosphate (B84403) buffer (e.g., pH 2.5) and an organic modifier like acetonitrile (B52724). nih.govscispace.com UV detection is commonly set around 215-218 nm, where the perindopril structure has significant absorbance. scispace.comijpsr.com

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines. researchgate.netijpsr.com This process ensures the method is suitable for its intended purpose and involves assessing several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the parent drug, its degradation products, and other metabolites.

Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. For Perindopril, linearity is often established over ranges such as 50-150 µg/mL. ijpsr.com

Accuracy: The closeness of the test results to the true value, often assessed by spike-recovery studies.

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at the levels of repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For Perindopril, reported LOQ values can be as low as 3.02 µg/mL by HPLC. ijpsr.com

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition), providing an indication of its reliability during normal usage.

Table 2: Example Chromatographic Conditions and Validation Parameters

Parameter Typical Value/Range
Chromatographic Conditions
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or Isocratic: Acetonitrile and Phosphate Buffer (pH 2.0-3.0) scispace.comijpsr.com
Flow Rate 1.0 mL/min scispace.comacgpubs.org
Detection Wavelength 215 nm ijpsr.comijlpr.com
Validation Parameters
Linearity Range 10 - 150 µg/mL
Correlation Coefficient (r²) > 0.999 acgpubs.org
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Optimization

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the analysis of drug metabolites like this compound due to its high resolution and sensitivity. The optimization of RP-HPLC methods is critical to achieve accurate and reliable quantification.

The separation is typically achieved on a C18 column, a common choice for the analysis of polar compounds. rasayanjournal.co.inresearchgate.net The mobile phase composition is a key parameter to be optimized and usually consists of a mixture of an aqueous buffer (such as phosphate buffer) and an organic modifier (commonly acetonitrile or methanol). rasayanjournal.co.inresearchgate.net The pH of the aqueous phase is another critical factor that influences the retention and peak shape of the analyte. For Perindopril and its metabolites, a slightly acidic pH is often employed to ensure good chromatographic performance. rasayanjournal.co.in

The flow rate of the mobile phase and the column temperature are also adjusted to achieve optimal separation efficiency and analysis time. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, which for Perindopril is often around 215 nm. sphinxsai.comresearchgate.net In recent years, the coupling of HPLC with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of drug metabolites in biological matrices due to its superior selectivity and sensitivity. nih.govscispace.comresearchgate.net

Table 1: Illustrative RP-HPLC Optimization Parameters for the Analysis of a Perindopril Metabolite

ParameterCondition 1Condition 2Condition 3Optimal Condition
Column C8 (150 x 4.6 mm, 5 µm)C18 (250 x 4.6 mm, 5 µm)Phenyl-Hexyl (100 x 2.1 mm, 3 µm)C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate, pH 5.020 mM Phosphate Buffer, pH 3.020 mM Phosphate Buffer, pH 3.0
Mobile Phase B AcetonitrileMethanolAcetonitrileAcetonitrile
Gradient 10-90% B in 15 min20-80% B in 10 min5-95% B in 20 min30-70% B in 12 min
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min1.0 mL/min
Column Temp. 25°C30°C35°C30°C
Detection UV at 210 nmUV at 215 nmUV at 220 nmUV at 215 nm

This table is for illustrative purposes and shows a typical optimization process. Actual conditions would need to be determined experimentally.

Chiral Chromatography for Stereoisomeric Separation and Purity (if applicable)

Perindopril possesses multiple chiral centers, leading to the existence of numerous stereoisomers. nih.gov The specific stereochemistry of the parent drug can influence its metabolic fate, potentially resulting in the formation of different stereoisomers of its metabolites, including this compound. Therefore, the use of chiral chromatography may be applicable and necessary to separate and quantify these individual stereoisomers.

The formation of a glucuronide conjugate at the acyl group of Perindopril introduces an additional chiral center from the glucuronic acid moiety, leading to the potential for diastereomers. Diastereomers have different physicochemical properties and can often be separated by achiral chromatography. However, if the parent drug is a racemate or a mixture of enantiomers, the resulting glucuronide metabolites will also be a mixture of stereoisomers that may require chiral separation for individual quantification.

Chiral stationary phases (CSPs) are commonly employed in HPLC for the separation of enantiomers. For Perindopril, CSPs based on cyclodextrins have been successfully used. fishersci.com The mobile phase composition, including the type and concentration of the organic modifier and the pH of the buffer, plays a crucial role in achieving enantiomeric separation. nih.gov The choice of the chiral selector and the chromatographic conditions must be carefully optimized to achieve baseline separation of the stereoisomers of this compound.

Application of Reference Standards and Certified Reference Materials in Research

The use of well-characterized reference standards and certified reference materials (CRMs) is fundamental for the accurate identification and quantification of this compound in research and analytical testing. fishersci.comalfa-chemistry.com

Reference standards of drug metabolites are essential for method development, validation, and routine sample analysis. acanthusresearch.com They are used to confirm the identity of the metabolite in a sample by comparing retention times and/or mass spectra, and to construct calibration curves for accurate quantification. tlcstandards.com Several suppliers offer reference standards for Perindopril and its various impurities and metabolites. synzeal.com

Certified Reference Materials (CRMs) are a special category of reference materials that are accompanied by a certificate providing the property value, its uncertainty, and a statement of metrological traceability. alfa-chemistry.com CRMs are produced under stringent quality systems, such as ISO 17034, and are crucial for ensuring the accuracy and comparability of analytical results between different laboratories and over time. sigmaaldrich.com While CRMs for a wide range of drugs and their metabolites are available, the availability of a specific CRM for this compound should be confirmed with reputable suppliers. The use of CRMs is particularly important in regulated environments such as clinical trials and forensic analysis. sigmaaldrich.com

In Vitro Chemical and Enzymatic Stability of Perindopril Acyl α D Glucuronide

Hydrolytic Degradation Pathways under Controlled pH and Temperature Conditions

The stability of acyl glucuronides is highly dependent on pH and temperature. nih.gov In vitro studies on various acyl glucuronides have shown that these conjugates undergo hydrolytic degradation. nih.gov This degradation can occur through two primary pathways: hydrolysis back to the parent drug (perindopril) and glucuronic acid, and intramolecular acyl migration. nih.gov

Acyl migration is a non-enzymatic process where the acyl group moves from the C-1 hydroxyl group of the glucuronic acid moiety to the C-2, C-3, or C-4 hydroxyl groups, forming positional isomers. nih.govnih.gov This rearrangement is a significant degradation pathway for many acyl glucuronides and is influenced by the surrounding pH. nih.gov While specific data on the hydrolytic degradation of Perindopril (B612348) Acyl-α-D-glucuronide under varying pH and temperature is not extensively detailed in the provided results, the general principles of acyl glucuronide instability suggest that it would be susceptible to both hydrolysis and acyl migration. nih.govnih.gov The rate of these degradation pathways is expected to be influenced by temperature, with higher temperatures generally accelerating the reactions. brieflands.com

The stability of perindopril itself has been studied, revealing its susceptibility to degradation via hydrolysis and cyclization, particularly in the presence of moisture and at elevated temperatures. brieflands.comnih.gov This inherent instability of the parent drug suggests that its glucuronide conjugate would also be prone to degradation.

Enzymatic Hydrolysis by Beta-Glucuronidases in In Vitro Systems

Beta-glucuronidases are enzymes that catalyze the hydrolysis of β-D-glucuronide conjugates, releasing the aglycone (in this case, perindopril) and D-glucuronic acid. covachem.comnih.gov This enzymatic hydrolysis is a key process in the metabolism and disposition of many glucuronidated drugs. covachem.com

Characterization of Specific Beta-Glucuronidase Activity Towards the Conjugate

Beta-glucuronidases, found in various mammalian tissues and bacteria, exhibit activity towards a wide range of glucuronide conjugates. nih.govsigmaaldrich.com The α-anomers of acyl glucuronides, however, are generally not substrates for β-glucuronidases. nih.gov This implies that Perindopril Acyl-α-D-glucuronide would not be directly hydrolyzed by these enzymes. The metabolically formed 1-O-acyl-β-d-glucuronides are the typical substrates for β-glucuronidase. nih.gov Therefore, for enzymatic hydrolysis of the perindopril conjugate to occur, it would need to be in the β-anomeric form.

The source of the β-glucuronidase can influence its hydrolytic efficiency. Enzymes derived from different sources, such as E. coli, limpets, and snails, can show varying activities towards different glucuronide substrates. sigmaaldrich.com For instance, some enzymes show preferential hydrolysis of O-glucuronides over N-glucuronides. cdc.gov

Factors Influencing Enzymatic Degradation Rates and Specificity

Several factors can influence the rate and specificity of enzymatic hydrolysis of acyl glucuronides by β-glucuronidases in vitro. These include:

Enzyme Source: As mentioned, the origin of the β-glucuronidase can significantly impact its activity. sigmaaldrich.com

Temperature and pH: Enzymatic reactions are highly sensitive to temperature and pH, with optimal conditions varying for different enzymes. sigmaaldrich.comnih.gov For example, some β-glucuronidases have an optimal pH range of 6-7. sigmaaldrich.com

Substrate Concentration: The concentration of the acyl glucuronide conjugate can affect the rate of hydrolysis. sigmaaldrich.com

Presence of Inhibitors: Various substances can inhibit the activity of β-glucuronidases, thereby reducing the rate of hydrolysis. nih.gov

Chemical Reactivity and Potential for Transacylation Reactions In Vitro

Acyl glucuronides are chemically reactive metabolites that can undergo transacylation reactions. nih.gov This involves the transfer of the acyl group from the glucuronic acid moiety to nucleophilic sites on other molecules, such as proteins or glutathione (B108866). nih.govresearchgate.net This reactivity is a concern in drug development as it can lead to the formation of protein adducts and potential toxicity. researchgate.netnih.gov

The stability of an acyl glucuronide, often measured by its degradation half-life, is an indicator of its chemical reactivity. nih.gov Factors such as the electronic properties of the carbonyl carbon and steric features around the acyl group influence this stability. nih.gov While specific studies on the transacylation potential of this compound were not found, its nature as an acyl glucuronide suggests it could participate in such reactions. nih.govresearchgate.net In vitro assays have been developed to assess the reactivity of acyl glucuronides by measuring their migration rates, which can help in ranking their potential risk. nih.gov

Photostability and Thermal Stability Assessments in Laboratory Settings

The stability of a drug and its metabolites under light and heat is an important consideration. Studies on perindopril tert-butylamine (B42293) have shown that it is relatively photostable but is sensitive to high temperatures and humidity. brieflands.comnih.gov The degradation of perindopril in the solid state is influenced by the presence of moisture, which promotes hydrolysis, while dry conditions can lead to cyclization. brieflands.comnih.gov

Although specific photostability and thermal stability data for this compound are not available in the provided search results, the instability of the parent compound to heat and moisture suggests that the glucuronide conjugate may also be susceptible to degradation under these conditions. brieflands.comnih.gov

Advanced Research Perspectives and Methodological Applications for Perindopril Acyl α D Glucuronide

Chemoenzymatic Synthesis Strategies for Analogs and Radiolabeled Forms

The synthesis of Perindopril (B612348) Acyl-α-D-glucuronide and its analogs is crucial for detailed in vitro studies and for use as analytical standards. Chemoenzymatic approaches offer a powerful strategy for creating these complex molecules, including their radiolabeled versions for metabolic fate studies.

One established chemical synthesis route for acyl glucuronides involves a condensation reaction. For instance, the synthesis of the acyl glucuronide of lithocholic acid was achieved using benzyl (B1604629) 2,3,4-tri-O-benzyl-D-glucopyranuronate. nih.gov A similar strategy could be adapted for perindopril. This method employs a stereoselective β-coupling reaction, such as the Mitsunobu reaction, followed by deprotection steps like hydrogenation to yield the final acyl glucuronide. nih.gov

For producing radiolabeled forms, such as with ¹⁴C, the radiolabel can be introduced into the perindopril structure prior to the glucuronidation step. The synthesis of ¹⁴C-perindopril has been documented for use in metabolic studies in various species. nih.gov This radiolabeled precursor can then be subjected to chemoenzymatic synthesis to generate radiolabeled Perindopril Acyl-α-D-glucuronide.

Computational Modeling and Quantum Chemical Calculations for Structural Insights and Reactivity Prediction

Computational methods are invaluable for understanding the three-dimensional structure of this compound and predicting its chemical reactivity. These in silico approaches provide insights that are often difficult to obtain through experimental means alone.

Docking Studies of this compound with UGT Enzymes

Molecular docking simulations can predict the binding orientation and affinity of this compound within the active sites of UDP-glucuronosyltransferase (UGT) enzymes, the family of enzymes responsible for glucuronidation. By constructing homology models of relevant UGT isoforms, researchers can identify key amino acid residues that interact with the substrate. nih.gov These studies can elucidate the structural basis for the selectivity of different UGT enzymes towards perindopril. For example, docking studies with 7-hydroxycoumarin derivatives and UGT1A10 models have successfully identified key interactions that facilitate the glucuronidation reaction. nih.gov Similar approaches can be applied to understand the interaction between perindopril and various UGTs.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the conformational landscape and stability of this compound. nih.gov These simulations can reveal the flexibility of the molecule and the stability of its interactions with its environment, such as solvent molecules or the active site of an enzyme. nih.gov By calculating parameters like the root-mean-square deviation (RMSD) and binding free energies, researchers can assess the stability of the glucuronide and its complexes. nih.gov

Utilization in Comparative In Vitro Metabolism Studies Across Species (excluding human in vivo data)

The metabolism of perindopril has been investigated in several species, including rats, dogs, and monkeys, revealing species-specific differences in biotransformation pathways. nih.gov In all studied species, the primary metabolic route is the hydrolysis of the ethyl ester to form the active metabolite, perindoprilat (B1679611). nih.gov The formation of acyl glucuronides of both perindopril and perindoprilat is considered a minor pathway. nih.gov

Comparative in vitro studies using liver microsomes from different species are essential to understand these interspecies variations in glucuronidation. Such studies help in extrapolating metabolic data from preclinical animal models. For instance, in vitro experiments with rat liver microsomes have been successfully used to study the glucuronidation of other compounds like lithocholic acid. nih.gov

Table 1: Comparative In Vitro Metabolism of Perindopril

SpeciesPrimary MetaboliteMinor MetabolitesReference
RatPerindoprilatThis compound, Perindoprilat Acyl Glucuronide, Dehydrated Perindopril and Perindoprilat nih.gov
DogPerindoprilatThis compound, Perindoprilat Acyl Glucuronide, Dehydrated Perindopril and Perindoprilat nih.gov
MonkeyPerindoprilatThis compound, Perindoprilat Acyl Glucuronide, Dehydrated Perindopril and Perindoprilat nih.gov

Development of High-Throughput Screening Assays for Glucuronide Stability

Acyl glucuronides can be chemically unstable and undergo acyl migration, which can lead to the formation of reactive species. nih.gov Therefore, assessing the stability of this compound is crucial. High-throughput screening (HTS) assays are being developed to rapidly evaluate the stability of such metabolites. nih.govyoutube.comyoutube.comyoutube.com

One innovative HTS assay for acyl glucuronide stability is based on the rate of ¹⁸O-incorporation from [¹⁸O]water. nih.gov This method eliminates the need for complex chromatographic separation of isomers and can be performed with in situ generated glucuronides, making it suitable for early drug discovery. nih.gov The rate of ¹⁸O incorporation has been shown to correlate well with the tendency of acyl glucuronides to undergo migration. nih.gov Such assays can be adapted to assess the stability of this compound and its analogs, providing valuable information for risk assessment.

Table 2: Compounds Mentioned in this Article

Future Research Directions for Perindopril Acyl α D Glucuronide

Exploration of Novel or Minor Glucuronidation Pathways

Glucuronidation is a major Phase II metabolic process that attaches a glucuronic acid moiety to a substrate, rendering it more water-soluble and facilitating its excretion. nih.gov This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov While the primary glucuronidation pathway for perindopril (B612348) leading to the β-glucuronide is acknowledged, the potential for novel or minor pathways, particularly those that might directly or indirectly lead to the formation of the α-anomer, is not fully understood.

Future research must aim to:

Identify Specific UGT Isoforms: Reaction phenotyping with a panel of recombinant human UGT enzymes could pinpoint which specific isoforms are responsible for perindopril's glucuronidation. nih.gov Understanding the specific UGTs involved is the first step to predicting potential drug-drug interactions and inter-individual variability in metabolism.

Investigate Non-Hepatic Pathways: While the liver is the primary site of drug metabolism, UGTs are present in other tissues, such as the kidney and intestine. nih.gov Research should explore the extent to which perindopril is glucuronidated in these extra-hepatic tissues and whether the profile of isomers formed, including the α-glucuronide, differs from that in the liver.

Characterize Anomerization: The formation of α-isomers is believed to occur via the reversible anomerization of the 2-, 3-, and 4-β positional isomers, which themselves are formed from acyl migration of the initial 1-O-β metabolite. nih.gov A detailed investigation into the kinetics and conditions that favor the anomerization to Perindopril Acyl-α-D-glucuronide is necessary. This is particularly important as α-isomers are not substrates for β-glucuronidases, potentially altering their residence time and biological interactions. nih.gov

Refinement of Analytical Techniques for Enhanced Sensitivity and Stereoisomeric Differentiation

A significant challenge in studying acyl glucuronides is their inherent instability and the difficulty in separating the various positional and stereoisomers (α and β). nih.gov The α- and β-anomers, as well as the 1-O, 2-O, 3-O, and 4-O positional isomers, possess identical masses, making their differentiation by standard mass spectrometry alone impossible. This necessitates sophisticated analytical approaches.

Future work should focus on:

Advanced Chromatographic Methods: Developing highly selective chromatographic methods, such as ultra-high-performance liquid chromatography (UHPLC) with specialized column chemistries, is essential for the physical separation of this compound from its other isomers. Optimizing parameters like mobile phase composition, pH, and temperature is crucial.

High-Resolution Mass Spectrometry (HRMS): While isomers cannot be differentiated by mass alone, HRMS coupled with advanced fragmentation techniques (MS/MS or MSn) can be optimized. By carefully selecting collision energies, it may be possible to generate unique fragment ions or specific ion ratios that are characteristic of the α-anomer versus the β-anomers, enabling quantification even without complete chromatographic separation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, NMR remains the gold standard. Although it requires larger quantities of purified material, 1H and 13C NMR can unambiguously confirm the structure and stereochemistry of this compound, providing the ultimate reference standard for other analytical methods.

Analytical TechniqueApplication for this compoundFuture Research Goal
UHPLC Separation of α and β anomers and positional isomers.Develop methods with baseline resolution for all key isomers.
HRMS/MS Quantification and structural confirmation through fragmentation patterns.Identify unique fragment ions specific to the α-anomer for highly selective reaction monitoring (SRM) methods. nih.gov
NMR Spectroscopy Definitive structural and stereochemical elucidation.Isolate sufficient quantities of the metabolite for full 1D and 2D NMR characterization.

Deeper Understanding of its Chemical Reactivity in Complex In Vitro Biological Matrices

Acyl glucuronides are recognized as potentially reactive metabolites. nih.gov This reactivity stems from the electrophilic nature of the ester carbonyl carbon, which makes the molecule susceptible to intramolecular acyl migration and intermolecular reactions with nucleophiles like proteins. nih.govacs.org Such covalent binding to proteins has been implicated in adverse drug reactions for some carboxylic acid-containing drugs. rsc.org

A critical area of future research is to characterize the reactivity of this compound specifically, as studies have shown that α-isomers of other acyl glucuronides can be significantly more reactive than their β-counterparts. acs.org

Key in vitro studies should include:

Stability and Degradation Kinetics: The half-life of disappearance is a key index of reactivity. springernature.com The stability of purified or biosynthesized this compound should be determined under physiological conditions (pH 7.4, 37°C). springernature.com This degradation rate is a composite of hydrolysis and any intramolecular migration. tandfonline.com

Covalent Binding Assays: Incubating the metabolite with complex biological matrices like human plasma or liver microsomes, along with key proteins like Human Serum Albumin (HSA), is essential. springernature.com Subsequent analysis can quantify the extent of covalent adduct formation, providing a direct measure of intermolecular reactivity. nih.gov

Trapping Studies: To understand the specific reactive pathways, trapping agents can be used. For instance, glutathione (B108866) can be used to trap intermediates formed during transacylation reactions, which is a potential bioactivation pathway. nih.gov

Development of Predictive Models for Acyl Glucuronide Formation and Reactivity Based on Physicochemical Properties

To mitigate risks early in drug development, the pharmaceutical industry relies on predictive models. nih.gov Developing models that can predict the likelihood of forming a reactive acyl glucuronide, and the reactivity of that glucuronide, is a high-priority research area.

Future research for perindopril and other similar compounds should focus on:

Quantitative Structure-Activity Relationship (QSAR) Models: These models aim to correlate a molecule's chemical structure and physicochemical properties with its biological activity or reactivity. For acyl glucuronides, key descriptors include the pKa of the parent carboxylic acid and steric factors around the carbonyl group. tandfonline.comacs.org By studying a series of compounds including perindopril, more robust models can be built.

In Silico and Computational Modeling: Computational methods like Density Functional Theory (DFT) can be used to model the transacylation reaction and calculate the activation energy, which can correlate with the degradation rate. rsc.org Other in silico approaches have successfully correlated the degradation half-life with the predicted 13C NMR chemical shift of the carbonyl carbon, offering a way to rank reactivity without lengthy synthesis.

Kinetic Modeling: Detailed kinetic models that describe each transacylation and hydrolysis reaction can provide deep insights into the differences in reactivity between isomers. rsc.org Applying these models to the perindopril glucuronide system would allow for a quantitative prediction of its behavior.

Model TypeKey Input ParametersPredicted Outcome for Acyl GlucuronidesReference
QSAR pKa of parent acid, Steric descriptors (e.g., Taft's Es), Hammett's σ constants.Degradation rate constant (k), Reactivity ranking. acs.org
In Silico Predicted 13C NMR chemical shift of carbonyl carbon, Steric descriptors.Degradation half-life, Reactivity ranking.
Computational (DFT) Molecular geometry, Electron distribution.Activation energy for transacylation, Reaction kinetics. rsc.org

By pursuing these focused research directions, the scientific community can build a comprehensive profile of this compound, contributing to a deeper understanding of perindopril's metabolism and enhancing the broader knowledge base on the complex behavior of acyl glucuronide metabolites.

Q & A

Q. How does this compound interact with hepatic cytochrome P450 (CYP) enzymes, and what are the implications for drug-drug interactions (DDIs)?

  • Methodology : Conduct in vitro inhibition assays using recombinant CYP isoforms (e.g., CYP2C8, CYP3A4). Measure IC50_{50} values via fluorometric or LC-MS/MS-based activity assays. For example, structurally similar acyl glucuronides like candesartan acyl-β-D-glucuronide exhibit potent CYP2C8 inhibition (IC50_{50} = 18.9 μM), suggesting potential DDIs with CYP2C8 substrates (e.g., cerivastatin) . Computational docking studies can further elucidate binding interactions at the enzyme active site .

Q. What mechanisms underlie the potential toxicity of this compound via protein adduct formation?

  • Methodology : Incubate the metabolite with plasma or tissue proteins (e.g., albumin) under physiological conditions (pH 7.4, 37°C). Detect covalent adducts using SDS-PAGE followed by Western blotting with anti-acyl glucuronide antibodies. Quantify adduct stability via time-course experiments. Note that stable adducts may trigger immune-mediated toxicity (e.g., hypersensitivity) or alter protein function, as seen with other acyl glucuronides .

Q. Can this compound retain pharmacological activity, such as ACE inhibition, compared to its parent drug?

  • Methodology : Compare in vitro ACE inhibition using enzyme activity assays. Prepare this compound via synthetic glucuronidation (e.g., UDP-glucuronosyltransferase-mediated reactions) and test at equimolar concentrations to perindopril. Note that glucuronidation often reduces pharmacological activity, but exceptions exist. For example, ibuprofen acyl glucuronide retains TRPA1 antagonism, unlike its parent drug .

Contradictions and Unresolved Issues

  • In Vitro vs. In Vivo Toxicity : While acyl glucuronides like clopidogrel acyl-β-D-glucuronide show CYP2C8 inhibition in vitro, direct in vivo toxicity evidence remains limited .
  • Isomerization Impact : The α-D configuration’s metabolic fate and toxicity profile may differ from β-D forms, necessitating isomer-specific studies .

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